molecular formula C13H14O B1624105 Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one CAS No. 54962-18-4

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one

Cat. No. B1624105
Key on ui cas rn: 54962-18-4
M. Wt: 186.25 g/mol
InChI Key: CMCAOQYLMULHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056857B2

Procedure details

Ethyl diisopropylamine (10.3 g, 13.9 mL, 79.8 mmol) and a solution of 1-pyrrolidino-1-cyclopentene (5.2 g, 5.5 mL, 37.8 mmol) in acetonitrile (75 mL) were added successively to a vigorously stirred solution of α,α′-dibromo-o-xylene (10.0 g, 38.0 mmol) in acetonitrile (75 mL) and the resultant mixture was heated to reflux under nitrogen for 18 hours. Water (75 mL) was added and the mixture was heated for an addition 1 hour. Then the solution was cooled and 10% hydrochloric acid (38 mL) was added. Most of the volatiles were removed in vacuo, and the resultant residue was extracted with ether (4×100 mL). The combined ethereal extracts were washed successively with brine, dried (Na2SO4), filtered, and concentrated. The concentrate was purified using flash column chromatography (“FCC”) to provide 11-oxo-5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclooctene (5.1 g, 72%).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C(C)C)C.N1([C:15]2[CH2:19][CH2:18][CH2:17][CH:16]=2)CCCC1.Br[CH2:21][C:22]1[C:23]([CH2:28]Br)=[CH:24][CH:25]=[CH:26][CH:27]=1.Cl.[OH2:31]>C(#N)C>[O:31]=[C:19]1[CH:18]2[CH2:17][CH2:16][CH:15]1[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[CH2:28]2

Inputs

Step One
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
5.5 mL
Type
reactant
Smiles
N1(CCCC1)C1=CCCC1
Name
Quantity
10 g
Type
reactant
Smiles
BrCC=1C(=CC=CC1)CBr
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
38 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for an addition 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was cooled
CUSTOM
Type
CUSTOM
Details
Most of the volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resultant residue was extracted with ether (4×100 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed successively with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified

Outcomes

Product
Name
Type
product
Smiles
O=C1C2CC3=C(CC1CC2)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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